1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride
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Overview
Description
1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride is a chemical compound with the molecular formula C9H20ClN3O. It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride typically involves the reaction of isopropylamine with piperidin-4-yl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods may involve bulk synthesis using similar reaction conditions but on a larger scale, with additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted urea derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted urea and amine derivatives.
Scientific Research Applications
1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with antiproliferative and antimetastatic effects on cancer cells.
Matrine: A compound with antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific chemical structure, which allows it to form stable complexes with various biological molecules and its versatility in undergoing different chemical reactions .
Properties
IUPAC Name |
1-piperidin-4-yl-3-propan-2-ylurea;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWVOYWDLHNOMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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